Phenylacetone

Vue d'ensemble

Description

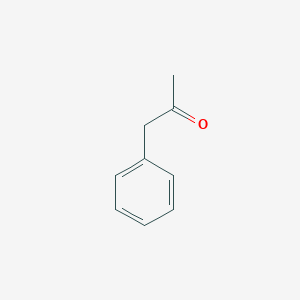

La phénylacétone, également connue sous le nom de phényl-2-propanone, est un composé organique de formule chimique C₆H₅CH₂COCH₃. Il s'agit d'une huile incolore soluble dans les solvants organiques et ayant une odeur agréable. La phénylacétone est un dérivé du benzène monosubstitué, constitué d'une acétone attachée à un groupe phényle. Ce composé est utilisé dans la fabrication de la méthamphétamine et de l'amphétamine, ce qui en fait une substance contrôlée dans de nombreux pays .

Voies de synthèse et conditions réactionnelles :

Décarboxylation cétonique en phase gazeuse : Cette méthode industrielle implique la décarboxylation cétonique en phase gazeuse de l'acide phénylacétique en utilisant de l'acide acétique sur un catalyseur solide acide à base de cérium et d'alumine.

Isomérisation catalysée par les zéolites : Une autre méthode implique l'isomérisation de l'oxyde de phénylpropylène en utilisant une zéolithe comme catalyseur.

Alkylation de Friedel-Crafts : En laboratoire, la phénylacétone peut être synthétisée par la réaction d'alkylation de Friedel-Crafts de la chloroacétone avec du benzène en présence d'un catalyseur de chlorure d'aluminium.

Méthodes de production industrielle :

- La méthode de décarboxylation cétonique en phase gazeuse est couramment utilisée dans les milieux industriels en raison de son efficacité et de sa capacité à être mise à l'échelle .

Types de réactions :

Oxydation : La phénylacétone peut être oxydée pour former de l'acide phénylacétique.

Réduction : Elle peut être réduite pour former des alcools secondaires, tels que le phényl-2-propanol.

Addition nucléophile : En raison de la présence du groupe fonctionnel cétone, la phénylacétone est susceptible de subir des réactions d'addition nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Produits principaux :

Oxydation : Acide phénylacétique.

Réduction : Phényl-2-propanol.

Applications De Recherche Scientifique

La phénylacétone a diverses applications en recherche scientifique :

Biologie : La phénylacétone est impliquée dans les voies métaboliques des amphétamines dans le corps humain.

Médecine : Elle est utilisée dans la synthèse de certains médicaments.

Industrie : La phénylacétone est utilisée dans la production de parfums et d'arômes en raison de son arôme distinct.

5. Mécanisme d'action

La phénylacétone exerce ses effets par divers mécanismes :

Mécanisme D'action

Phenylacetone can be compared with other similar compounds:

Phenylacetic Acid: Both compounds share a phenyl group, but phenylacetic acid has a carboxylic acid functional group instead of a ketone.

Benzyl Methyl Ketone: This compound is structurally similar to this compound but has a different arrangement of functional groups.

Uniqueness:

Comparaison Avec Des Composés Similaires

La phénylacétone peut être comparée à d'autres composés similaires :

Acide phénylacétique : Les deux composés partagent un groupe phényle, mais l'acide phénylacétique possède un groupe fonctionnel acide carboxylique au lieu d'une cétone.

Méthylcétobenzyl : Ce composé est structurellement similaire à la phénylacétone mais a une disposition différente des groupes fonctionnels.

Unicité :

- La combinaison unique de la phénylacétone d'un groupe phényle et d'un groupe fonctionnel cétone en fait un composé polyvalent dans diverses réactions chimiques et applications industrielles .

Composés similaires :

- Acide phénylacétique

- Méthylcétobenzyl

- Phényl-2-propanol

Activité Biologique

Phenylacetone, also known as phenyl-2-propanone (P2P), is an organic compound with the chemical formula . It is a colorless oil that is soluble in organic solvents and is primarily recognized for its role as a precursor in the synthesis of amphetamines. This article delves into the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications in pharmacology and toxicology.

This compound is a mono-substituted benzene derivative. It can be synthesized through various methods, including:

- Gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina catalyst.

- Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride.

- Dry distillation of phenylacetic acid with lead(II) acetate.

These synthetic routes are significant not only for industrial applications but also for understanding the compound's role in illicit drug synthesis, particularly methamphetamine .

Metabolic Pathways

In humans, this compound serves as a metabolite of amphetamines. The metabolic pathway involves:

- Oxidative Deamination : Flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into this compound.

- Oxidation : this compound is further oxidized to benzoic acid.

- Conjugation : Benzoic acid is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes for excretion.

This metabolic pathway indicates that this compound itself is non-toxic and plays a crucial role in detoxifying amphetamines .

Enzymatic Interactions

Recent studies have focused on the enzyme this compound monooxygenase (PAMO), which catalyzes the oxidation of this compound to produce various indigoids. Two novel variants of PAMO have been engineered to enhance their catalytic efficiency and substrate range:

- PAMO HPCD : This variant showed a significant increase in indigo production when supplemented with L-tryptophan, yielding approximately 3000 mg/L.

- PAMO HPED : Although less effective than HPCD, it still produced notable amounts of indirubin and other derivatives from substituted indoles .

The ability of PAMO to utilize renewable resources for biocatalysis presents an environmentally friendly alternative for synthesizing valuable compounds .

Case Studies and Research Findings

- Differentiation of Synthetic Routes : A study utilized gas chromatography and mass spectrometry to differentiate between illicit synthetic routes of this compound. Four reaction-specific compounds were identified that could serve as markers for distinguishing between methods used in clandestine labs .

- Immunological Effects : Research has indicated that certain derivatives of this compound can inhibit phagocytosis in human monocytes. This effect may contribute to immunosuppression, particularly in individuals consuming alcohol or other immunosuppressive substances .

- Biocatalytic Applications : The potential use of PAMO variants for industrial applications was highlighted, showcasing their ability to produce indigo and other valuable compounds from simple substrates under mild conditions .

Propriétés

IUPAC Name |

1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCDLTOVEPVEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059280 | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

214 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0157 g/m cu at 20 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

103-79-7 | |

| Record name | Phenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7IZH10V9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.3 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.